![molecular formula C18H14ClN3OS B501400 5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 716343-43-0](/img/structure/B501400.png)
5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted with a 2-chlorobenzyl group and two methyl groups at positions 7 and 9.
准备方法
The synthesis of 3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenes and carbonyl compounds.
Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where the 2-chlorobenzyl group is introduced using reagents like 2-chlorobenzyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promising biological activities, including antimicrobial and antitubercular properties. It has been evaluated for its activity against Mycobacterium tuberculosis and other pathogenic microorganisms.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism and leading to cell death . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and inhibiting bacterial growth.
相似化合物的比较
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidinone derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These derivatives have been studied for their antimalarial and anticancer activities.
Pyrano[4,3-d]thieno[2,3-b]pyridines: These compounds have shown anticonvulsant activity and are structurally related to thienopyrimidinones.
The uniqueness of 3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
716343-43-0 |
|---|---|
分子式 |
C18H14ClN3OS |
分子量 |
355.8g/mol |
IUPAC 名称 |
5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C18H14ClN3OS/c1-10-7-11(2)21-17-14(10)15-16(24-17)18(23)22(9-20-15)8-12-5-3-4-6-13(12)19/h3-7,9H,8H2,1-2H3 |
InChI 键 |
JHESQOOCSDRXAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC4=CC=CC=C4Cl)C |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC4=CC=CC=C4Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


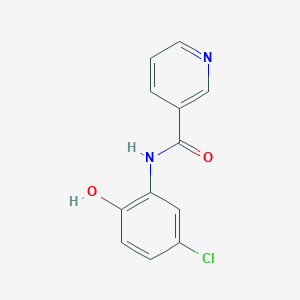
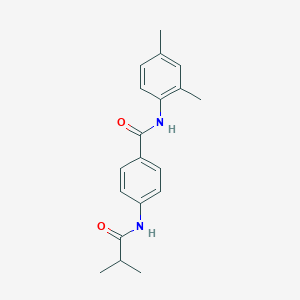
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501320.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501322.png)
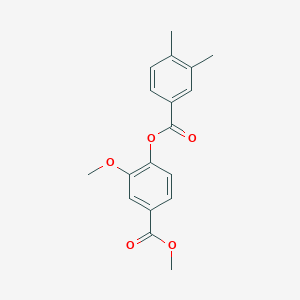
![N-(4-fluorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B501326.png)
![3-[(3-ethoxybenzoyl)amino]-1-phenyl-1H-pyrazol-5-yl 3-ethoxybenzoate](/img/structure/B501329.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methyl-N-[(2-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B501330.png)
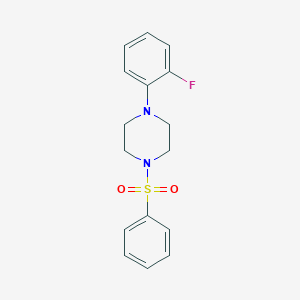
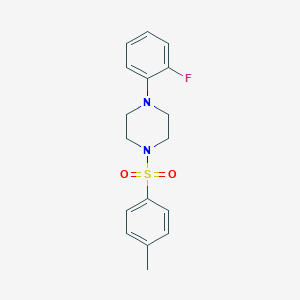
![4-{[2-(3-benzoylphenyl)propanoyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B501336.png)
![6-(4-Tert-butylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501337.png)
![3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B501338.png)
![N-[3-(3-toluidinocarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B501339.png)
